4-bromo-N-(2-bromo-4-fluorophenyl)benzamide
Overview
Description
4-bromo-N-(2-bromo-4-fluorophenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzamide core, making it a halogenated aromatic amide. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-bromo-4-fluorophenyl)benzamide typically involves the following steps:
Bromination of Aniline Derivative: The starting material, 2-bromo-4-fluoroaniline, undergoes bromination using bromine in the presence of a suitable catalyst such as iron(III) bromide to introduce the bromine atom at the para position relative to the amino group.
Formation of Benzamide: The brominated aniline derivative is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the amide bond, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing bromine and fluorine atoms. Common nucleophiles include amines and thiols.
Oxidation and Reduction: The benzamide moiety can be subjected to oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: The bromine atoms on the aromatic rings make the compound suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium(II) acetate (Pd(OAc)2) with phosphine ligands in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted benzamide, while coupling reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-N-(2-bromo-4-fluorophenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its halogenated aromatic rings make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding. It can be used in the design of inhibitors for specific enzymes or as a ligand in receptor studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a valuable scaffold for drug development, particularly in the search for new anticancer or antimicrobial agents.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and dyes. Its halogenated structure imparts desirable properties like thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 4-bromo-N-(2-bromo-4-fluorophenyl)benzamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance binding affinity through halogen bonding interactions, which are important in drug-receptor interactions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(4-fluorophenyl)benzamide: Lacks the additional bromine atom on the phenyl ring, which may affect its reactivity and binding properties.
N-(2-bromo-4-fluorophenyl)benzamide: Similar structure but without the bromine atom on the benzamide ring, leading to different chemical behavior.
4-bromo-N-(2-chloro-4-fluorophenyl)benzamide: Substitution of bromine with chlorine can alter the compound’s electronic properties and reactivity.
Uniqueness
4-bromo-N-(2-bromo-4-fluorophenyl)benzamide is unique due to the presence of both bromine and fluorine atoms on the aromatic rings
Properties
IUPAC Name |
4-bromo-N-(2-bromo-4-fluorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2FNO/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(16)7-11(12)15/h1-7H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYOVRLOEKSHGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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